DEET-D10 ω-Carboxylic Acid
CAS No.:
Cat. No.: VC0201263
Molecular Formula: C₁₂H₅D₁₀NO₃
Molecular Weight: 231.31
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₂H₅D₁₀NO₃ |
---|---|
Molecular Weight | 231.31 |
Introduction
Chemical Identity and Structure
Basic Identification
DEET-D10 ω-Carboxylic Acid is a stable isotope-labeled compound used primarily in analytical chemistry. It is identified by the following parameters:
Parameter | Information |
---|---|
CAS Number | 72236-23-8 |
Molecular Formula | C₁₂H₅D₁₀NO₃ |
Molecular Weight | 231.31 g/mol |
IUPAC Name | 3-(bis(ethyl-d5)carbamoyl)benzoic acid |
Common Synonyms | 3-[(Diethylamino)carbonyl]benzoic Acid-D10; Benzoic acid, 3-[(diethylamino)carbonyl]- |
Table 1: Chemical identification parameters for DEET-D10 ω-Carboxylic Acid
Structural Characteristics
DEET-D10 ω-Carboxylic Acid is a deuterium-labeled derivative of DEET ω-carboxylic acid. The compound features ten deuterium atoms (hence the D10 designation) replacing hydrogen atoms in the diethyl groups, making it valuable for mass spectrometric analysis and metabolic studies. The structure contains a benzoic acid moiety with a diethylcarbamoyl group at the meta position .
The chemical structure can be represented by the following identifiers:
Identifier | String |
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SMILES | OC(C1=CC(C(N(C([2H])(C([2H])([2H])[2H])[2H])C([2H])(C([2H])([2H])[2H])[2H])=O)=CC=C1)=O |
InChI | InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2 |
Table 2: Chemical structure identifiers for DEET-D10 ω-Carboxylic Acid
Physical and Chemical Properties
Analytical Properties
Property | Value |
---|---|
Purity | >95% (HPLC) |
Storage Temperature | +4°C (recommended) |
Shipping Temperature | Room Temperature |
Table 3: Analytical and storage properties of DEET-D10 ω-Carboxylic Acid
Applications and Research Uses
Analytical Reference Standard
DEET-D10 ω-Carboxylic Acid serves as an important labeled reference standard for analytical chemistry applications. Its primary use is in mass spectrometry, where the deuterium labeling provides a distinctive mass signature that can be used for quantification and identification purposes. This makes it particularly valuable in:
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Environmental monitoring of DEET and its metabolites
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Metabolomic studies related to insect repellent exposure
Relation to DEET Metabolism
DEET (N,N-diethyl-m-toluamide) is one of the most widely used insect repellents globally. Understanding its metabolic fate is important for assessing human exposure and environmental impact. DEET-D10 ω-Carboxylic Acid is a labeled derivative of a major DEET metabolite, specifically the carboxylic acid formed through oxidation of the methyl group on the aromatic ring .
Research has shown that DEET itself has applications beyond insect repellency, including improving dermal and transdermal delivery of various drugs, highlighting the importance of understanding its metabolic pathways .
Synthesis and Related Compounds
Related Compounds
DEET-D10 ω-Carboxylic Acid is closely related to:
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DEET (N,N-diethyl-m-toluamide) - The parent compound, widely used as an insect repellent
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DEET ω-Carboxylic Acid (non-deuterated) - A metabolite of DEET formed through oxidation of the methyl group
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DEET-D10 - The deuterated version of DEET without the carboxylic acid functionality
While specific hazard information for DEET-D10 ω-Carboxylic Acid is limited in the available literature, reference to related compounds suggests the following precautions:
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Handle with appropriate personal protective equipment
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Avoid skin contact and inhalation
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Use in well-ventilated areas
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Treat as a laboratory chemical with potential irritant properties
The related compound DEET-D10 has been classified with the following hazard statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Similar caution should be applied when handling DEET-D10 ω-Carboxylic Acid, though its specific hazard profile may differ.
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